

Application Notes: Standardized Micrococcus Lysate Activity Assay

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Compound of Interest

Compound Name: MICROCOCCUS LYSATE

Cat. No.: B1176253

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These application notes provide a detailed protocol for determining the activity of lysozyme using a suspension of *Micrococcus lysodeikticus*. Lysozyme is a glycoside hydrolase that damages bacterial cell walls by catalyzing the hydrolysis of 1,4-beta-linkages between N-acetylmuramic acid and N-acetyl-D-glucosamine residues in peptidoglycan. The lysis of *Micrococcus* cells, which have a high proportion of peptidoglycan in their cell walls, is a widely accepted method for measuring lysozyme activity.

The primary method detailed is the turbidimetric assay, which measures the rate of decrease in the turbidity of a bacterial suspension as the cells are lysed. An alternative colorimetric method, the reducing sugar assay, is also described. These protocols are essential for researchers in biochemistry, immunology, and drug development for quantifying lysozyme in various biological samples or for screening potential enzyme inhibitors.

Protocol 1: Turbidimetric Lysozyme Activity Assay

This is the most common and standardized method for determining lysozyme activity. It relies on the principle that the lysis of bacterial cells leads to a decrease in the suspension's optical density (OD).

Principle

The activity of lysozyme is determined by measuring the decrease in absorbance at 450 nm of a *Micrococcus lysodeikticus* suspension. The rate of decrease in absorbance is directly

proportional to the lysozyme concentration in the sample under defined conditions of pH, temperature, and ionic strength.

Materials and Reagents

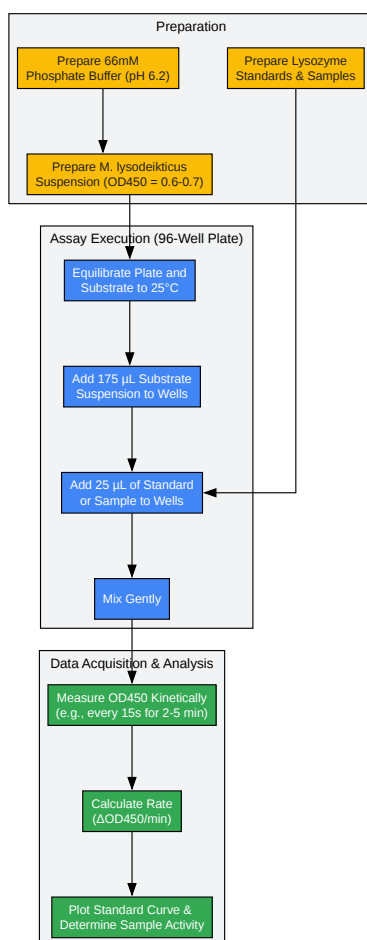
- Lyophilized *Micrococcus lysodeikticus* cells (e.g., Sigma-Aldrich M3770 or equivalent)
- Hen Egg White (HEW) Lysozyme (for standard curve)
- Potassium Phosphate Monobasic (KH_2PO_4)
- Sodium Phosphate Dibasic (Na_2HPO_4) or Sodium Hydroxide (NaOH)
- Deionized water (dH_2O)
- 96-well clear, flat-bottom microplates
- Microplate reader capable of kinetic measurements at 450 nm and temperature control
- Spectrophotometer

Reagent Preparation

- Assay Buffer (66 mM Potassium Phosphate, pH 6.2):
 - Prepare a 66 mM solution of Potassium Phosphate Monobasic (KH_2PO_4) in dH_2O .
 - Adjust the pH to 6.2 at 25°C using a solution of Sodium Phosphate Dibasic or Sodium Hydroxide.
 - Filter sterilize if necessary and store at 4°C.
- *Micrococcus lysodeikticus* Substrate Suspension:
 - Accurately weigh approximately 50 mg of lyophilized *M. lysodeikticus* cells.
 - Suspend the cells in 100 mL of the Assay Buffer.

- Use a spectrophotometer to adjust the absorbance of the suspension to read between 0.6 and 0.7 at 450 nm against an Assay Buffer blank. Add more buffer to dilute or more cells to increase the concentration as needed.
- This suspension should be prepared fresh daily and kept on ice or at 4°C. Stir gently before use to ensure homogeneity.
- Lysozyme Standard Solution:
 - Prepare a stock solution of HEW Lysozyme at 1 mg/mL in Assay Buffer.
 - Create a series of working standards by serial dilution in Assay Buffer to achieve final assay concentrations ranging from approximately 0.1 to 2 µg/mL.

Experimental Workflow



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Caption: Workflow for the turbidimetric lysozyme activity assay.

Assay Protocol (96-Well Plate Format)

- Set the microplate reader to maintain a constant temperature of 25°C.
- Equilibrate the Assay Buffer, *M. lysodeikticus* suspension, and samples/standards to 25°C.
- Pipette 175 μL of the *M. lysodeikticus* suspension into each well.
- Include wells for a blank control (add 25 μL of Assay Buffer instead of enzyme).
- To initiate the reaction, add 25 μL of the lysozyme standard or unknown sample to the appropriate wells.
- Immediately place the plate in the reader and begin kinetic measurement of the absorbance at 450 nm. Record readings every 15-30 seconds for a total of 5 minutes.

Calculation of Enzyme Activity

- Calculate the rate of reaction ($\Delta\text{OD}_{450}/\text{min}$) for each standard and sample from the linear portion of the kinetic curve (typically the first 1-2 minutes).
- Subtract the rate of the blank control from all sample and standard rates.
- Plot the $\Delta\text{OD}_{450}/\text{min}$ for the lysozyme standards as a function of their concentration (in units/mL).
- One unit of lysozyme activity is defined as the amount of enzyme that produces a decrease in absorbance of 0.001 per minute at 450 nm at pH 6.2 and 25°C, using a suspension of *M. lysodeikticus* as substrate.
- Determine the activity of the unknown samples by interpolating their corrected $\Delta\text{OD}_{450}/\text{min}$ values from the standard curve.

Protocol 2: Reducing Sugar Assay (Alternative Method)

This method measures the increase in reducing sugar ends generated by the enzymatic cleavage of the peptidoglycan. It is a colorimetric endpoint assay.

Principle

Lysozyme cleaves the glycosidic bonds in the peptidoglycan of the *Micrococcus* cell wall, releasing smaller fragments with reducing sugar ends. These reducing sugars can be quantified using a reagent such as 3,5-Dinitrosalicylic acid (DNS), which changes color upon reduction. The intensity of the color, measured spectrophotometrically, is proportional to the amount of reducing sugars formed and thus to the enzyme's activity.

Materials and Reagents

- *Micrococcus lysodeikticus* cell wall preparation
- Assay Buffer (e.g., 100 mM Sodium Acetate, pH 5.0)
- DNS Reagent
- N-acetylglucosamine (NAG) or Glucose (for standard curve)
- Heating block or water bath (95-100°C)

Assay Protocol

- Prepare a suspension of *M. lysodeikticus* cell walls in the assay buffer.
- Add a defined volume of the lysozyme sample to the cell wall suspension.
- Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific time (e.g., 30 minutes).
- Stop the reaction by adding a strong base or by immediately proceeding to the DNS step.
- Add DNS reagent to the reaction mixture.
- Heat the samples at 95-100°C for 5-10 minutes to allow color development.
- Cool the samples to room temperature.

- Measure the absorbance at 540 nm.
- Prepare a standard curve using known concentrations of a reducing sugar like NAG or glucose.
- Calculate the amount of reducing sugar released by the enzyme and express activity in units such as μmol of reducing sugar released per minute.

Data Presentation

Quantitative data from lysozyme activity assays are typically presented in tables to show the effects of various parameters on enzyme function.

Table 1: Effect of Lysozyme Concentration on Reaction Rate

Lysozyme Concentration ($\mu\text{g/mL}$)	$\Delta\text{OD}_{450}/\text{min}$
0.0	0.002
0.2	0.015
0.4	0.031
0.8	0.060
1.2	0.089

| 1.6 | 0.118 |

Table 2: Influence of pH on Relative Lysozyme Activity

pH	Relative Activity (%)
5.0	75
5.5	92
6.2	100
7.0	88
7.5	65

| 8.0 | 40 |

Table 3: Influence of Temperature on Relative Lysozyme Activity

Temperature (°C)	Relative Activity (%)
20	85
25	100
30	110
37	115
45	95

| 55 | 50 |

Mechanism of Action

The diagram below illustrates the enzymatic action of lysozyme on the peptidoglycan layer of the *Micrococcus* cell wall, which is the fundamental principle of this assay.

Caption: Lysozyme cleaves the $\beta(1-4)$ glycosidic bond in peptidoglycan.

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